molecular formula C19H17N3O6 B2464109 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1226441-48-0

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2464109
CAS No.: 1226441-48-0
M. Wt: 383.36
InChI Key: GMAZTEIAMUYARQ-UHFFFAOYSA-N
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Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxy methyl group at position 3 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 5 via a methylene linker. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to replace ester or amide functionalities. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a privileged scaffold in drug design due to its electron-rich aromatic system, which enhances binding to biological targets such as enzymes or receptors. The 4-methoxyphenoxy substituent introduces lipophilicity and may influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-24-13-3-5-14(6-4-13)25-10-17-21-18(28-22-17)9-20-19(23)12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZTEIAMUYARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and various substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O5C_{21}H_{22}N_{4}O_{5}, with a molecular weight of approximately 398.43 g/mol. The presence of the oxadiazole moiety is significant as it is commonly associated with various pharmacological effects.

PropertyValue
Molecular FormulaC21H22N4O5C_{21}H_{22}N_{4}O_{5}
Molecular Weight398.43 g/mol
Structural FeaturesOxadiazole ring, Methoxy and Phenoxy groups

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the oxadiazole structure. For instance, derivatives with similar structural motifs have exhibited significant antiproliferative activity against various cancer cell lines. A study indicated that certain oxadiazole derivatives showed selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1162.2
Compound CHEK2935.3

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be attributed to the methoxy and phenoxy substituents which are known to enhance anti-inflammatory activity. Compounds with similar structures have demonstrated effectiveness in reducing inflammation markers in vitro and in vivo.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been widely studied, showing efficacy against a range of bacterial strains. For example, compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µM)
Compound DE. coli16
Compound ES. aureus8
Compound FPseudomonas aeruginosa32

Understanding the mechanism of action for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole is crucial for its development as a therapeutic agent. The oxadiazole ring is believed to interact with biological targets involved in oxidative stress and cell proliferation pathways . Further research into its pharmacodynamics and pharmacokinetics will elucidate its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Antiproliferative Activity : A recent study synthesized various oxadiazole derivatives and evaluated their antiproliferative effects on cancer cell lines. The most promising compounds showed selective toxicity towards MCF-7 cells with low micromolar IC50 values .
  • Evaluation of Anti-inflammatory Effects : Research conducted on related compounds indicated that substituents like methoxy groups significantly enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of oxadiazole derivatives revealed strong activity against multiple bacterial strains, suggesting potential applications in treating infections .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Anticancer Activity : Research has indicated that similar oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with oxadiazole structures have shown effective inhibition of cancer cell lines such as OVCAR-8 and SNB-19 with growth inhibition percentages exceeding 80% .

Biological Studies

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can serve as a biochemical probe to study various cellular mechanisms.

  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes involved in critical pathways associated with cancer proliferation and inflammation. Its interactions may involve hydrogen bonding and hydrophobic interactions facilitated by its chloro and methoxyphenoxy groups.

Materials Science

The unique electronic properties of the compound make it suitable for applications in materials science.

  • Development of Novel Materials : Its distinct structure may lead to the creation of materials with specific electronic or optical properties, which can be utilized in advanced technological applications such as sensors or photonic devices.

Case Study 1: Anticancer Properties

A study focused on a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The findings suggest that these compounds can induce apoptosis in cancer cells through DNA damage mechanisms .

Case Study 2: Enzyme Interaction Studies

In silico studies have been conducted to evaluate the binding affinity of oxadiazole derivatives to target enzymes. These studies indicate that the presence of the oxadiazole ring enhances binding interactions due to its ability to participate in π–π stacking and coordination with metal ions . This characteristic could be leveraged for designing more effective enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, as detailed below:

Compound Core Structure Key Substituents Biological Relevance
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide 1,2,4-Oxadiazole - 4-Methoxyphenoxy methyl (position 3)
- Benzo[d][1,3]dioxole-5-carboxamide (position 5)
Potential CNS activity due to benzodioxole; enhanced stability from oxadiazole .
N-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide (CAS 595554-99-7) 1,2,4-Oxadiazole - 3-Methoxyphenyl (position 5)
- Benzodioxole carboxamide (position 3)
Likely targets inflammatory pathways; positional isomerism may alter binding affinity.
3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide (CAS 898106-13-3) 1,2,4-Oxadiazole - Benzodioxol-5-yl (position 3)
- Phenoxyacetyl-aminoethyl chain (position 5)
Extended alkyl chain may improve solubility; acetylated amine could enhance bioavailability.
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide (CAS 1144429-07-1) Hybrid oxadiazole-thiazole - 4-Methoxyphenyl (oxadiazole)
- Thiazole and oxazole moieties
Dual heterocycles suggest multitarget activity; thiazole may confer antimicrobial effects.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis better than esters, as noted in for oxazole derivatives .
  • Bioactivity : While direct data for the target compound is absent, structurally related benzodioxole-oxadiazole hybrids (e.g., ) show activity in kinase inhibition assays .

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis (e.g., cyclization, coupling) may reduce yield, as seen in for isoxazole-carboxamide derivatives .

Q & A

Q. Tables

Q. Table 1. Optimal Reaction Conditions for Oxadiazole Cyclization

ParameterValueReference
Temperature110°C (microwave)
CatalystPTSA (10 mol%)
SolventToluene
Reaction Time30 minutes

Q. Table 2. Fluorescence Parameters for Photophysical Studies

ConditionOptimal ValueReference
λex/λem340 nm / 380 nm
pH5.0 (acetate buffer)
Limit of Detection0.269 mg/L

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